![molecular formula C19H16N4O2S2 B2778677 N-(furan-2-ylmethyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide CAS No. 946381-19-7](/img/structure/B2778677.png)
N-(furan-2-ylmethyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16N4O2S2 and its molecular weight is 396.48. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation The chemical compound N-(furan-2-ylmethyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide, although not directly mentioned in the available literature, falls within a class of compounds known for their diverse biological activities. Compounds with similar structural features have been synthesized and studied for their potential anticancer and antimicrobial effects. For example, derivatives of thiazole, including those with furan-2-ylmethyl groups, have been evaluated for anticancer activity against various cancer cell lines. These compounds exhibit selective cytotoxicity, with some showing high selectivity towards human lung adenocarcinoma cells, indicating potential as therapeutic agents in cancer treatment (Evren et al., 2019).
Antimicrobial and Antifungal Properties Similarly, compounds synthesized with furan-2-ylmethyl and related heterocyclic components have demonstrated significant antimicrobial and antifungal activities. Research into these compounds reveals a promising avenue for developing new, effective antimicrobial agents. For instance, studies have shown that derivatives incorporating furan-2-ylmethyl moieties possess considerable activity against a range of microbial and fungal species, suggesting their utility in combating infectious diseases (Saravanan et al., 2010).
Anticancer Applications The anticancer potential of compounds structurally related to N-(furan-2-ylmethyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide is noteworthy. Research focusing on 2-cyano derivatives with furan-2-ylmethyl groups has uncovered potent and selective cytotoxic effects against leukemia cell lines, highlighting the promise of such compounds in leukemia therapy (Horishny et al., 2021).
Insecticidal and Herbicidal Activities Beyond their medical applications, these compounds have also been investigated for their potential in agriculture, particularly in pest management. Novel heterocyclic compounds, including those with furan-2-ylmethyl groups, have been synthesized and assessed for their insecticidal activity against pests such as the cotton leafworm, Spodoptera littoralis. This research opens up new possibilities for developing more effective and environmentally friendly insecticides (Fadda et al., 2017).
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-12-21-17-18(27-12)16(13-6-3-2-4-7-13)22-23-19(17)26-11-15(24)20-10-14-8-5-9-25-14/h2-9H,10-11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWYMIUJXXRVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN=C2SCC(=O)NCC3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2778594.png)
![[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2778595.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide](/img/structure/B2778597.png)
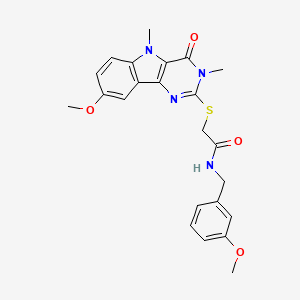
![3-Fluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2778599.png)
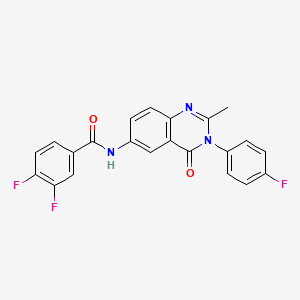
![(Z)-6-(2-chlorobenzyl)-2-(thiophen-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2778604.png)
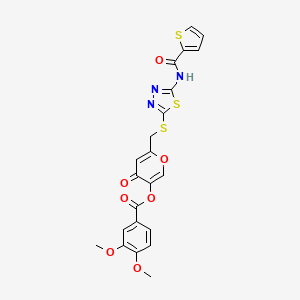
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone](/img/structure/B2778610.png)
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2778612.png)
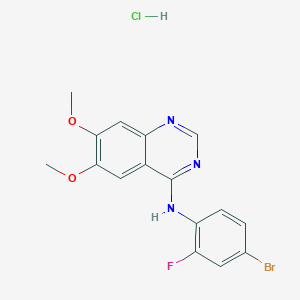
![6-(3-Fluorophenyl)-2-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2778615.png)
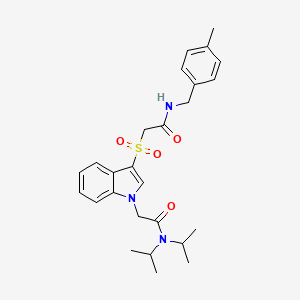
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2778617.png)